1-chloro-4,6-difluoro-2,3-dihydro-1H-indene

Übersicht

Beschreibung

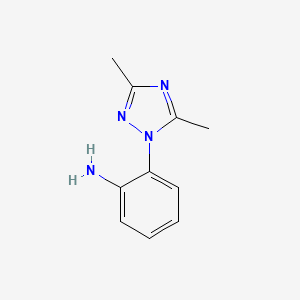

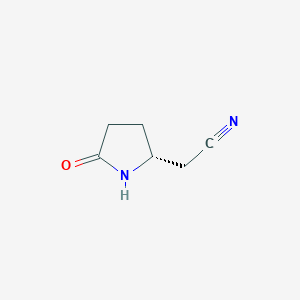

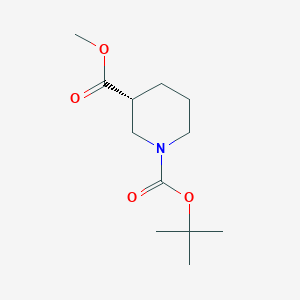

“1-chloro-4,6-difluoro-2,3-dihydro-1H-indene” is a chemical compound with the CAS Number: 1188146-38-4 . It has a molecular weight of 188.6 . The IUPAC name for this compound is 1-chloro-4,6-difluoroindane .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7ClF2/c10-8-2-1-6-7(8)3-5(11)4-9(6)12/h3-4,8H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has developed efficient protocols for synthesizing gem-difluorinated compounds, which include derivatives of 2,3-dihydro-1H-indene. These methodologies highlight the importance of specific halogenation and fluorination reactions in modifying the electronic and structural attributes of indene derivatives, which can be crucial for various chemical and pharmaceutical applications (Zhang et al., 2014). Such synthetic approaches are valuable for creating building blocks in organic synthesis, potentially applicable to 1-chloro-4,6-difluoro-2,3-dihydro-1H-indene.

Applications in Polymer Solar Cells

A significant application of indene derivatives is found in the field of polymer solar cells. A study on nonfullerene polymer solar cells utilized a main-chain twisted low-bandgap acceptor based on indene derivatives, demonstrating the compound's role in achieving high power conversion efficiency. This underscores the potential of indene derivatives, including this compound, in enhancing the performance of photovoltaic materials (Wang et al., 2018).

Material Science and Electronic Applications

Indene derivatives have also been explored for their electronic properties and potential applications in material science. For example, twisted thieno[3,4‐b]thiophene‐based electron acceptors featuring an indenoindene core have been designed for high-performance organic photovoltaics. These studies highlight the role of indene derivatives in developing materials with low optical bandgaps and high molar extinction coefficients, essential for efficient energy conversion (Xu et al., 2017).

NMR Spectroscopy and Molecular Analysis

The structural and vibrational properties of indene derivatives have been studied using density functional theory calculations and NMR spectroscopy. Such research provides deep insights into the molecular structure, vibrational modes, and reactivity of these compounds, laying the groundwork for further chemical modifications and applications in various fields, including drug design and material science (Prasad et al., 2010).

Wirkmechanismus

Target of Action

The compound “1-chloro-4,6-difluoro-2,3-dihydro-1H-indene” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of indole derivatives, playing crucial roles in various biological activities .

Mode of Action

The mode of action of “this compound” is likely to be similar to other indole derivatives. Indole derivatives interact with their targets, often leading to changes in the target’s function . This interaction can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the observed biological activities of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound could potentially have a variety of molecular and cellular effects.

Eigenschaften

IUPAC Name |

1-chloro-4,6-difluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2/c10-8-2-1-6-7(8)3-5(11)4-9(6)12/h3-4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIODUPHTKMMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)